molecular formula C10H17N5O B12326826 N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

Cat. No.: B12326826
M. Wt: 223.28 g/mol
InChI Key: MNEGNTVUBTWYSN-UHFFFAOYSA-N
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Description

N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride is a compound that features a piperidine ring, a triazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines.

    Triazole Derivatives: Compounds such as 1,2,3-triazole, 1,2,4-triazole, and their substituted derivatives.

    Acetamide Derivatives: Compounds like acetamide, N-methylacetamide, and N-ethylacetamide.

Uniqueness

N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride is unique due to its combination of a piperidine ring, a triazole ring, and an acetamide group. This unique structure allows it to interact with a diverse range of biological targets and exhibit a variety of pharmacological activities, making it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

N-[(1-piperidin-4-yltriazol-4-yl)methyl]acetamide

InChI

InChI=1S/C10H17N5O/c1-8(16)12-6-9-7-15(14-13-9)10-2-4-11-5-3-10/h7,10-11H,2-6H2,1H3,(H,12,16)

InChI Key

MNEGNTVUBTWYSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CN(N=N1)C2CCNCC2

Origin of Product

United States

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